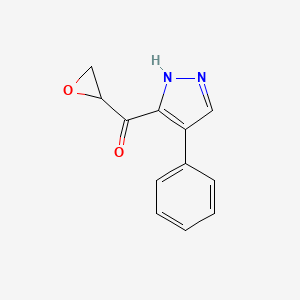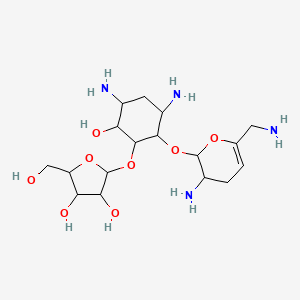
3',4'-Dideoxy-3'-eno-ribostamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dideoxy-3’-eno-ribostamycin is an antibiotic compound produced by the strain of Streptomyces ribosidi-ficus AF-1 (PERM-P 2131). It exhibits activity against both gram-positive and gram-negative bacteria. The molecular formula of 3’,4’-Dideoxy-3’-eno-ribostamycin is C17H32N4O8, and it has a molecular weight of 420.46 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’,4’-Dideoxy-3’-eno-ribostamycin is synthesized through a fermentation process involving the strain Streptomyces ribosidi-ficus AF-1. The fermentation is carried out under controlled conditions to optimize the yield and purity of the compound. The specific reaction conditions, such as temperature, pH, and nutrient composition, are carefully monitored to ensure the successful production of 3’,4’-Dideoxy-3’-eno-ribostamycin.
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dideoxy-3’-eno-ribostamycin involves large-scale fermentation processes. The fermentation broth is subjected to downstream processing, which includes extraction, purification, and crystallization steps to obtain the final product. The industrial production methods are designed to maximize efficiency and cost-effectiveness while maintaining high product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3’,4’-Dideoxy-3’-eno-ribostamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the chemical reactions of 3’,4’-Dideoxy-3’-eno-ribostamycin include various derivatives with enhanced antibacterial properties
Applications De Recherche Scientifique
3’,4’-Dideoxy-3’-eno-ribostamycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it is investigated for its antibacterial activity and potential use in treating bacterial infections. In medicine, 3’,4’-Dideoxy-3’-eno-ribostamycin is explored for its therapeutic potential and as a lead compound for developing new antibiotics. In industry, it is utilized in the production of antibacterial agents and other pharmaceutical products.
Mécanisme D'action
The mechanism of action of 3’,4’-Dideoxy-3’-eno-ribostamycin involves binding to bacterial ribosomes and inhibiting protein synthesis. This disruption of protein synthesis leads to the death of bacterial cells. The compound targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3’,4’-Dideoxy-3’-eno-ribostamycin include other aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These compounds share structural similarities and exhibit similar mechanisms of action.
Uniqueness: What sets 3’,4’-Dideoxy-3’-eno-ribostamycin apart from other aminoglycoside antibiotics is its unique structure, which includes a 3’,4’-dideoxy-3’-eno modification. This structural modification enhances its antibacterial activity and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
78788-31-5 |
|---|---|
Formule moléculaire |
C17H32N4O8 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-[3,5-diamino-2-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-hydroxycyclohexyl]oxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H32N4O8/c18-4-6-1-2-7(19)16(26-6)28-14-9(21)3-8(20)11(23)15(14)29-17-13(25)12(24)10(5-22)27-17/h1,7-17,22-25H,2-5,18-21H2 |
Clé InChI |
HJWXBBYTSANIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(OC(C1N)OC2C(CC(C(C2OC3C(C(C(O3)CO)O)O)O)N)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


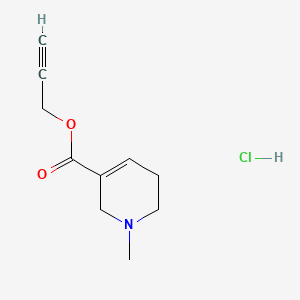
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

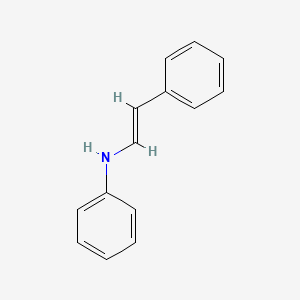
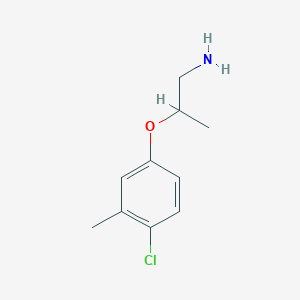
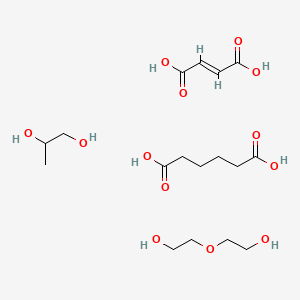
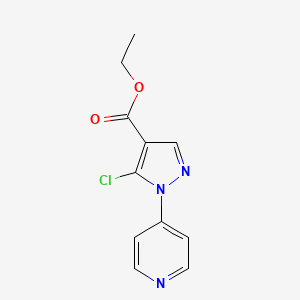


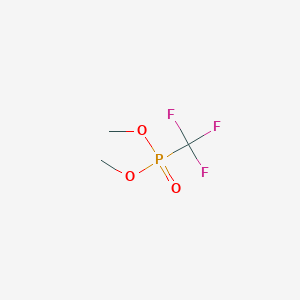
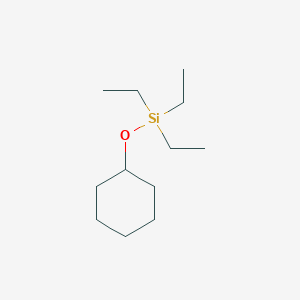
![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)
